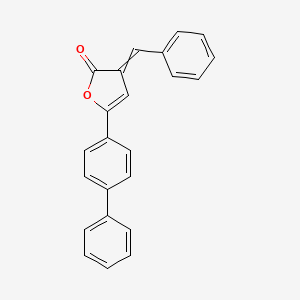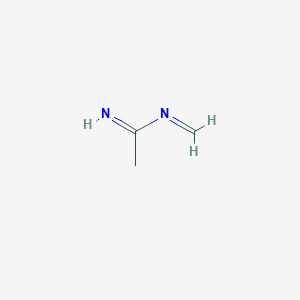
3-Benzylidene-5-(4-phenylphenyl)furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .
Comparación Con Compuestos Similares
5-Benzylidene-3,4-dihalo-furan-2-one derivatives: These compounds share a similar furan-2-one core but differ in their substitution patterns, leading to variations in their biological activities.
(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound has a similar structure but with additional benzyloxy groups, which may enhance its biological activity.
Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .
Propiedades
Número CAS |
496861-70-2 |
|---|---|
Fórmula molecular |
C23H16O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
QBAKKCCUXREANC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)





![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)







